molecular formula C26H28N2O5S B2951724 N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 922014-75-3

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2951724
CAS No.: 922014-75-3
M. Wt: 480.58
InChI Key: LKNHLQNWJLLOAX-UHFFFAOYSA-N
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Description

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-[1,1’-biphenyl]-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a biphenyl core linked to a carboxamide group, with a sulfonyl-ethyl chain attached to a dimethoxy-dihydroisoquinoline moiety. Its unique structure allows it to participate in diverse chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The process may include:

    Formation of the biphenyl core: This can be achieved through Suzuki coupling reactions, where a halogenated biphenyl derivative reacts with a boronic acid under palladium catalysis.

    Introduction of the carboxamide group: This step involves the reaction of the biphenyl derivative with an amine or an amide coupling reagent.

    Attachment of the sulfonyl-ethyl chain: This can be done through sulfonylation reactions, where a sulfonyl chloride reacts with an ethylamine derivative.

    Formation of the dimethoxy-dihydroisoquinoline moiety: This step may involve the cyclization of a suitable precursor, followed by methoxylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-[1,1’-biphenyl]-4-carboxamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, including enzyme inhibition or receptor binding.

    Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-[1,1’-biphenyl]-4-carboxamide exerts its effects depends on its specific interactions with molecular targets. These may include:

    Enzyme inhibition: The compound may bind to the active site of enzymes, blocking their activity.

    Receptor binding: It may interact with cellular receptors, modulating signal transduction pathways.

    Pathways involved: The compound could affect pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound with a similar sulfonyl group.

    2-Methyltetrahydrofuran: A solvent with structural similarities in its ether linkage.

Uniqueness

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-[1,1’-biphenyl]-4-carboxamide stands out due to its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities

Properties

IUPAC Name

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O5S/c1-32-24-16-22-12-14-28(18-23(22)17-25(24)33-2)34(30,31)15-13-27-26(29)21-10-8-20(9-11-21)19-6-4-3-5-7-19/h3-11,16-17H,12-15,18H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNHLQNWJLLOAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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